

Theoretical Exploration of 2-Methyl-5oxohexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (2S)-2-methyl-5-oxohexanoic acid

Cat. No.: B3191398

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Introduction: 2-Methyl-5-oxohexanoic acid is a keto acid that holds potential interest in the fields of metabolic research and drug development. Its structure, featuring both a carboxylic acid and a ketone functional group, suggests possible involvement in various biochemical pathways, particularly those related to fatty acid and amino acid metabolism. This technical guide provides a comprehensive overview of the theoretical studies of 2-methyl-5-oxohexanoic acid, summarizing its known properties, proposing a potential synthetic route, and postulating its metabolic fate based on established biochemical principles.

Physicochemical Properties

Quantitative data for 2-methyl-5-oxohexanoic acid is crucial for its application in experimental settings. The following table summarizes its key physicochemical properties.[1]



Property	Value	Source	
Molecular Formula	C7H12O3	PubChem	
Molecular Weight	144.17 g/mol	PubChem	
IUPAC Name	2-methyl-5-oxohexanoic acid	PubChem	
CAS Number	54248-02-1	PubChem	
Appearance	Colorless to pale yellow liquid or solid	Smolecule	
InChI Key	RJKCQJNOJDMYEM- UHFFFAOYSA-N	PubChem	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of 2-methyl-5-oxohexanoic acid. The following tables present available spectroscopic data.

¹³C NMR Spectral Data[1][2]

Chemical Shift (ppm)	Assignment
~180	C1 (Carboxylic Acid)
~208	C5 (Ketone)
~40	C2
~30	C4
~30	C6
~20	C3
~18	C7 (Methyl)

¹H NMR Spectral Data



While a complete high-resolution spectrum with coupling constants is not readily available in the searched literature, a predicted proton NMR spectrum would likely show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet	1H	-COOH
~2.6	Quartet	1H	H-2
~2.5	Triplet	2H	H-4
~2.2	Singlet	3H	H-6
~1.9	Multiplet	2H	H-3
~1.2	Doublet	3H	H-7

Infrared (IR) Spectroscopy Data[1]

Wavenumber (cm ⁻¹)	Assignment
~2500-3300	O-H stretch (Carboxylic Acid)
~1710	C=O stretch (Ketone)
~1700	C=O stretch (Carboxylic Acid)
~2950	C-H stretch (Aliphatic)

Mass Spectrometry (MS) Data[1]



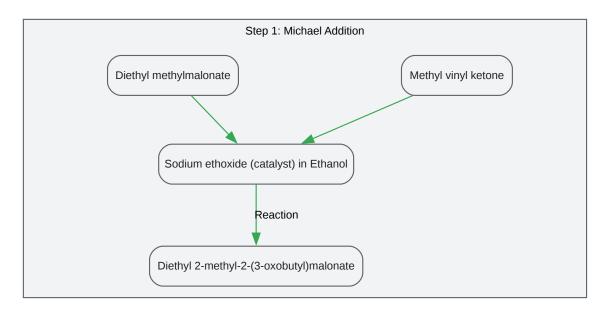
m/z	Interpretation
144	Molecular Ion [M]+
129	[M - CH ₃] ⁺
99	[M - COOH]+
86	McLafferty rearrangement product
71	
58	-
43	[CH₃CO]+ (Base Peak)

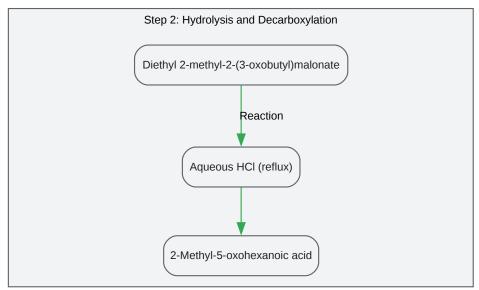
Proposed Synthesis Protocol

A detailed, experimentally validated protocol for the synthesis of 2-methyl-5-oxohexanoic acid is not readily available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Michael addition of a methylmalonate derivative to methyl vinyl ketone, followed by hydrolysis and decarboxylation.

Proposed Synthesis Workflow:







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Proposed synthesis workflow for 2-methyl-5-oxohexanoic acid.

Detailed Methodology (Proposed):



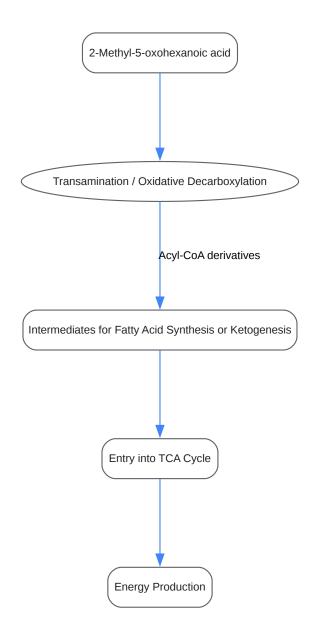
- Michael Addition: Diethyl methylmalonate is reacted with methyl vinyl ketone in the presence of a catalytic amount of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is stirred at room temperature to facilitate the conjugate addition.
- Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis
 and decarboxylation by refluxing with a strong acid, such as hydrochloric acid. This step
 removes the ester groups and one of the carboxylic acid groups to yield the final product, 2methyl-5-oxohexanoic acid.
- Purification: The product can be purified by extraction and subsequent distillation or chromatography.

Putative Metabolic Pathway

While the precise metabolic fate of 2-methyl-5-oxohexanoic acid has not been elucidated, a putative pathway can be proposed based on the known metabolism of branched-chain amino acids and keto acids. It is likely metabolized via pathways that handle endogenous branched-chain keto acids derived from amino acids like leucine.

Proposed Metabolic Pathway:





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Putative metabolic pathway of 2-methyl-5-oxohexanoic acid.

Pathway Description:



- Activation: It is hypothesized that 2-methyl-5-oxohexanoic acid is first activated to its corresponding CoA ester.
- Metabolism: The acyl-CoA derivative could then undergo a series of reactions analogous to the catabolism of branched-chain keto acids. This may involve oxidative decarboxylation and further degradation.
- Entry into Central Metabolism: The resulting intermediates, such as acetyl-CoA and other acyl-CoA derivatives, could then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized as precursors for fatty acid synthesis or ketogenesis.

Disclaimer: The proposed synthesis protocol and metabolic pathway are theoretical and require experimental validation. They are provided as a guide for future research directions.

Potential Biological Activities and Research Directions

Given its structural similarity to intermediates in fatty acid and amino acid metabolism, 2-methyl-5-oxohexanoic acid may exhibit biological activities such as:

- Modulation of Fatty Acid Metabolism: It could potentially inhibit or act as a substrate for enzymes involved in fatty acid oxidation or synthesis.
- Interaction with Nuclear Receptors: Similar to other fatty acid-like molecules, it may act as a ligand for nuclear receptors such as PPARs, which are key regulators of lipid metabolism.
- Neurological Effects: Short-chain fatty acids and keto acids are known to cross the bloodbrain barrier and may have effects on neuronal function.

Future research should focus on the experimental validation of the proposed synthesis and the elucidation of its precise metabolic pathway and biological activities. Investigating its effects on key metabolic enzymes and cellular signaling pathways will be crucial to understanding its potential as a therapeutic agent or a research tool.



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References

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- 2. spectrabase.com [spectrabase.com]
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